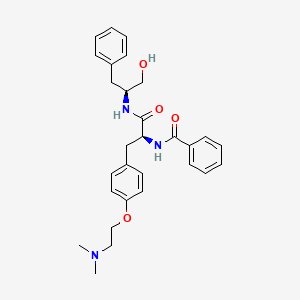

Bentysrepinine

Description

Properties

CAS No. |

934264-38-7 |

|---|---|

Molecular Formula |

C29H35N3O4 |

Molecular Weight |

489.616 |

IUPAC Name |

N-[(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C29H35N3O4/c1-32(2)17-18-36-26-15-13-23(14-16-26)20-27(31-28(34)24-11-7-4-8-12-24)29(35)30-25(21-33)19-22-9-5-3-6-10-22/h3-16,25,27,33H,17-21H2,1-2H3,(H,30,35)(H,31,34)/t25-,27-/m0/s1 |

InChI Key |

XWEMGJQQCSSGPN-BDYUSTAISA-N |

SMILES |

CN(C)CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bentysrepinine; Y101; Y-101; Y 101 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of a-Diphenylmethoxytropane (Benztropine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Diphenylmethoxytropane, commonly known as benztropine, is a synthetic tropane alkaloid that functions as a centrally acting anticholinergic and antihistaminic agent. It is clinically used in the management of Parkinson's disease and drug-induced extrapyramidal disorders. The synthesis of benztropine is a significant process in medicinal chemistry, and various pathways have been developed for its preparation. This technical guide provides a detailed overview of the core synthesis pathways for a-diphenylmethoxytropane, focusing on the chemical transformations and methodologies involved. While detailed experimental protocols with specific quantitative data are not extensively available in the public domain, this guide outlines the key synthetic strategies that have been reported.

Core Synthesis Pathways

The synthesis of a-diphenylmethoxytropane primarily revolves around the etherification of the 3-hydroxyl group of tropine with a diphenylmethyl moiety. Two classical methods and a more contemporary combinatorial approach have been described in the literature.

Condensation of Bromodiphenylmethane with Tropine

A widely cited method for the synthesis of benztropine involves a two-step process starting from diphenylmethane.[1]

-

Step 1: Bromination of Diphenylmethane: The synthesis is initiated by the bromination of diphenylmethane to produce bromodiphenylmethane (also known as diphenylmethyl bromide). This electrophilic substitution reaction introduces a bromine atom at the benzylic position, creating a reactive intermediate.

-

Step 2: Condensation with Tropine: The resulting bromodiphenylmethane is then condensed with tropine. In this nucleophilic substitution reaction, the hydroxyl group of tropine acts as a nucleophile, displacing the bromide ion from bromodiphenylmethane to form the desired ether linkage. This step yields a-diphenylmethoxytropane.

Reaction of Diphenyldiazomethane with Tropine

An alternative classical synthesis route involves the reaction of diphenyldiazomethane with tropine. This method offers a different approach to forming the ether bond. In this reaction, diphenyldiazomethane serves as a precursor to a diphenylmethyl carbene or a related reactive species, which then reacts with the hydroxyl group of tropine to form the ether.

Combinatorial Synthesis via Radical Azidonation and Grignard Reaction

A more recent and complex approach to the synthesis of benztropine and its analogues involves a combinatorial strategy, which is particularly useful for generating libraries of related compounds for drug discovery purposes.[2]

-

Step 1: Radical Azidonation: The synthesis begins with a protected form of tropine, specifically 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. A key step is the radical azidonation of this precursor to introduce an azide group.[2]

-

Step 2: Grignard Reaction: The azido-intermediate is then reacted with a Grignard reagent, such as phenylmagnesium bromide. This step introduces one of the phenyl groups.

-

Step 3: Deprotection and N-methylation: The subsequent steps involve the removal of the protecting groups (Boc deprotection) and N-methylation to yield the final benztropine molecule.[2]

Synthesis Pathway Diagram

Caption: Synthesis Pathways of a-Diphenylmethoxytropane (Benztropine).

Experimental Protocols and Quantitative Data

A comprehensive search of publicly available scientific literature and patent databases did not yield detailed, step-by-step experimental protocols with specific quantitative data (e.g., molar ratios, reaction times, temperatures, solvents, and percentage yields) for the synthesis of a-diphenylmethoxytropane. While the general synthetic routes are described, the precise conditions and data required for experimental replication are not readily accessible. This is not uncommon for established pharmaceutical compounds where such detailed information may be proprietary.

The tables below are structured to present quantitative data; however, due to the lack of specific values in the searched literature, they remain as templates.

Table 1: Bromination of Diphenylmethane

| Parameter | Value |

| Reactants | |

| Diphenylmethane | Data not available |

| Brominating Agent | Data not available |

| Solvent | Data not available |

| Temperature | Data not available |

| Reaction Time | Data not available |

| Yield | Data not available |

Table 2: Condensation of Bromodiphenylmethane with Tropine

| Parameter | Value |

| Reactants | |

| Bromodiphenylmethane | Data not available |

| Tropine | Data not available |

| Base | Data not available |

| Solvent | Data not available |

| Temperature | Data not available |

| Reaction Time | Data not available |

| Yield | Data not available |

Conclusion

The synthesis of a-diphenylmethoxytropane (benztropine) can be achieved through several established pathways, with the condensation of bromodiphenylmethane with tropine being a cornerstone method. While the overarching chemical transformations are understood, the specific experimental conditions and quantitative data are not widely disseminated in accessible literature. The combinatorial approach highlights modern strategies in medicinal chemistry for the generation of compound libraries for further research and development. For drug development professionals, the choice of synthesis pathway would likely be influenced by factors such as scalability, cost of starting materials, and overall efficiency, details of which would be contained within proprietary process chemistry documentation.

References

Benztropine: A Comprehensive Pharmacodynamic and Receptor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benztropine is a centrally acting anticholinergic agent with a complex pharmacodynamic profile, primarily utilized in the management of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications.[1][2] This technical guide provides an in-depth analysis of benztropine's interactions with its primary and secondary receptor targets. Through a synthesis of current research, we present its binding affinities, functional activities, and the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies and a quantitative overview of benztropine's receptor profile to facilitate further investigation and therapeutic innovation.

Introduction

Benztropine, a synthetic compound, shares structural similarities with both atropine and diphenhydramine, which accounts for its dual anticholinergic and antihistaminic properties.[1][3] Its therapeutic efficacy in movement disorders is primarily attributed to its ability to antagonize muscarinic acetylcholine receptors and inhibit the dopamine transporter (DAT), thereby helping to restore the balance of neurotransmission in the basal ganglia.[2][3] Beyond these primary mechanisms, benztropine also exhibits affinity for histamine H1 and sigma receptors, contributing to its broad pharmacological effects and side-effect profile.[4][5] This guide will systematically dissect each of these interactions.

Receptor Binding Profile and Functional Activity

Benztropine's interaction with various receptors has been quantified through numerous in vitro studies. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of benztropine for its key molecular targets.

Table 1: Muscarinic Acetylcholine Receptor Binding Affinities

| Receptor Subtype | Ligand | Species | Tissue | Ki (nM) |

| M1 | [3H]pirenzepine | Rat | Brain | 0.25[6] |

| M1 | [3H]QNB | Rat | Brain | Potent inhibitor[7] |

| M3 | Not Specified | Not Specified | Not Specified | Selective antagonist[2] |

Table 2: Monoamine Transporter Inhibition

| Transporter | Ligand/Assay | Species/System | Ki (nM) | IC50 (nM) |

| DAT | [3H]CFT | Rat | Striatum | - |

| DAT | [3H]WIN 35,428 | CHO cells (hDAT) | 8.5 - 6370[8] | 118[9] |

| DAT | [3H]Dopamine Uptake | Rat | Brain Synaptosomes | 26[10] |

| SERT | Not Specified | Not Specified | 490 - 4600[11] | - |

| NET | Not Specified | Not Specified | 1420 - 7350[11] | - |

Table 3: Histamine and Sigma Receptor Binding Affinities

| Receptor | Ligand | Species/System | Ki (nM) |

| H1 | [3H]mepyramine | Not Specified | 16 - 37,600[8] |

| Sigma (σ) | Radiolabeled σR ligands | Not Specified | Nanomolar affinity[5] |

Signaling Pathways

Benztropine's engagement with its target receptors initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Muscarinic M1 and M3 Receptor Antagonism

Benztropine acts as an antagonist at M1 and M3 muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway. By blocking the binding of acetylcholine (ACh), benztropine prevents the activation of this cascade.

Caption: Benztropine's antagonism of M1/M3 receptors blocks Gq/11 signaling.

Dopamine Transporter (DAT) Inhibition

Benztropine inhibits the reuptake of dopamine from the synaptic cleft by blocking the dopamine transporter (DAT). This leads to an increased concentration and prolonged action of dopamine in the synapse.

Caption: Benztropine blocks DAT, increasing synaptic dopamine levels.

Experimental Protocols

The quantitative data presented in this guide are derived from specific experimental methodologies. The following sections detail the protocols for the key assays used to characterize benztropine's pharmacodynamics.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure for determining the binding affinity of benztropine for muscarinic receptor subtypes using a competitive binding assay.[12][13][14]

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Key Steps:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the muscarinic receptor subtype of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.[15]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]quinuclidinyl benzilate - QNB), and a range of concentrations of benztropine.[7]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of benztropine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of dopamine uptake by benztropine in cells expressing the dopamine transporter.[16][17][18]

Caption: Workflow for a dopamine transporter uptake inhibition assay.

Key Steps:

-

Cell Culture: Plate cells stably or transiently expressing the dopamine transporter (e.g., CHO-hDAT cells) in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with various concentrations of benztropine in a suitable buffer for a defined period (e.g., 20 minutes at 25°C).[16]

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine to each well.

-

Incubation: Allow the uptake to proceed for a short, defined time (e.g., 10 minutes) to measure the initial rate of transport.[16]

-

Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]dopamine taken up using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of dopamine uptake inhibition for each benztropine concentration and determine the IC50 value.

Conclusion

Benztropine's pharmacodynamic profile is characterized by its potent antagonism of muscarinic M1 and M3 receptors and its significant inhibition of the dopamine transporter. Its activity at histamine H1 and sigma receptors further contributes to its overall clinical effects and potential side effects. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential and molecular interactions of benztropine and its analogs. A thorough understanding of its complex receptor profile is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles for the treatment of neurological and psychiatric disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Benzatropine - Wikipedia [en.wikipedia.org]

- 3. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BindingDB BDBM86698 BENZTROPINE::CAS_132-17-2::CHEMBL116590::NSC_2344 [bdb99.ucsd.edu]

- 7. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Atypical Dopamine Transporter Inhibitor: A Technical Guide to the Action of Benztropine

Abstract

Benztropine (BZT), a tropane-based molecule, is a clinically utilized medication primarily known for its anticholinergic properties in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Beyond its effects on muscarinic receptors, benztropine exhibits a significant and distinct interaction with the neuronal dopamine transporter (DAT).[1][3] It functions as a potent, competitive inhibitor of dopamine reuptake, thereby increasing synaptic dopamine levels.[1][2][4] However, unlike classical DAT inhibitors such as cocaine, benztropine and its analogs are considered "atypical" because they generally lack cocaine-like behavioral stimulant effects and abuse potential.[3][5][6][7] This unique pharmacological profile has prompted significant research into its mechanism of action, with the goal of developing novel therapeutics for conditions like cocaine addiction.[8][9][10] This technical guide provides an in-depth review of the dopamine reuptake inhibition properties of benztropine, focusing on its binding characteristics, the quantitative data defining its potency, detailed experimental protocols for its study, and the molecular interactions that differentiate it from typical psychostimulants.

Mechanism of Dopamine Reuptake Inhibition

Benztropine's primary dopaminergic action is the direct inhibition of the dopamine transporter (DAT), a sodium-dependent membrane protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron.[1][11] By blocking this reuptake process, benztropine produces a dose-dependent increase in the extracellular concentration of dopamine in key brain regions like the striatum.[1][4]

Binding Site and Competitive Interaction

Computational modeling and site-directed mutagenesis studies have provided strong evidence that benztropine binds to the primary substrate-binding pocket (S1) of the DAT.[8][9] This binding site significantly overlaps with those of both dopamine and cocaine, indicating a classical competitive mode of inhibition.[7][8][9] Key residues within transmembrane segments (TMs) 1, 3, 6, and 8 of the transporter are implicated in the interaction with benztropine.[8] Specifically, mutations of residues such as Asp79, Val152, and Asn157 have been shown to decrease the binding affinity and inhibitory potency of benztropine and its analogs.[8][9][12]

The "Atypical" Inhibition Profile

Despite sharing a binding site with cocaine, the interaction of benztropine with the DAT is functionally distinct. This "atypical" profile is believed to stem from its ability to induce or stabilize a different conformational state of the transporter protein compared to cocaine.[8][13][14] While cocaine and its analogs tend to lock the DAT in an outward-open conformation, some benztropine analogs promote a less outward-open or potentially an inward-facing configuration.[8][13] This differential interaction is hypothesized to be a key factor in the distinct behavioral outcomes, where benztropine analogs do not produce the same level of locomotor stimulation or reinforcing effects as cocaine.[6][10][13]

Quantitative Pharmacological Data

The potency of benztropine and its derivatives at the dopamine transporter has been quantified through various in vitro assays. The data are typically presented as the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from dopamine uptake assays.

Table 1: Binding Affinities (Ki) of Benztropine and Analogs at the Dopamine Transporter

| Compound | Ki (nM) at DAT | Assay Conditions / Reference |

| Benztropine (BZT) | 8.5 - 6370 (range for analogs) | Radioligand binding assay, rat brain preparation.[3][5] |

| Benztropine (BZT) | ~20 (inferred) | Compared to analogs with Ki values of 11-20 nM.[10] |

| 4'-Cl BZT | ~10-fold more potent than BZT | Data from inhibition of dopamine uptake.[10] |

| JHW 007 | 9 [8-10] | [³H]CFT competition binding assay, COS7 cells expressing DAT.[8] |

| AHN 1-055 | 9 [8-10] | [³H]CFT competition binding assay, COS7 cells expressing DAT.[8] |

| Halogenated Analogs | 11 - 30 | High affinity analogs with small halogen substitutions.[10] |

Table 2: Dopamine Uptake Inhibition (IC50) by Benztropine and Analogs

| Compound | IC50 (nM) for DA Uptake | Assay Conditions / Reference |

| Benztropine (BZT) | Widely variable | Dependent on specific analog and assay conditions.[10] |

| 4'-Cl BZT | Potent inhibitor | Increased potency over parent benztropine.[10] |

| JHW 007 | 24.6 ± 1.97 | [³H]dopamine uptake assay, rat brain synaptosomes.[10] |

| AHN 1-055 | 26 [18-37] | [³H]dopamine uptake assay, COS7 cells expressing DAT.[8] |

Key Experimental Protocols

The characterization of benztropine's interaction with the DAT relies on several standard neuropharmacological techniques.

Radioligand Competition Binding Assay

This in vitro assay measures the affinity of a test compound (benztropine) for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target.

Objective: To determine the inhibition constant (Ki) of benztropine for the dopamine transporter.

Methodology:

-

Preparation of Tissue/Cells: Homogenates of rat striatal tissue or cultured cells (e.g., COS-7 or CHO) transiently or stably expressing the human dopamine transporter (hDAT) are prepared.[8][14]

-

Radioligand: A radiolabeled DAT ligand, such as [³H]CFT (WIN 35,428), is used.[8]

-

Incubation: The cell/tissue preparation is incubated in an appropriate buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (benztropine).

-

Equilibrium: The mixture is incubated, typically for 2 hours at 4°C, to allow the binding to reach equilibrium.[8]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of benztropine that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This assay directly measures the functional effect of a compound on the ability of the DAT to transport dopamine into nerve terminals (synaptosomes) or transfected cells.

Objective: To determine the potency (IC50) of benztropine in inhibiting dopamine reuptake.

Methodology:

-

Preparation of Synaptosomes/Cells: Synaptosomes are prepared from fresh brain tissue (e.g., rat striatum), or cultured cells expressing DAT are used.[8][10]

-

Pre-incubation: The synaptosomes or cells are pre-incubated for a short period with varying concentrations of the inhibitor (benztropine).

-

Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine, typically [³H]Dopamine.

-

Incubation: The incubation is carried out for a short time (e.g., 5-10 minutes) at 37°C. A parallel incubation is performed at 0-4°C to determine non-specific uptake.

-

Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [³H]Dopamine taken up by the synaptosomes or cells is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of specific dopamine uptake against the logarithm of the benztropine concentration.

In Vivo Microdialysis

This technique is used to measure the concentrations of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing a measure of the drug's effect in a physiological context.[4][15]

Objective: To measure the effect of benztropine administration on extracellular dopamine levels in the brain (e.g., striatum or nucleus accumbens).[4][16]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat.[4][16]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

-

Diffusion: Neurotransmitters, including dopamine, diffuse from the extracellular fluid across the semipermeable membrane of the probe and into the perfusate (dialysate) down their concentration gradient.

-

Sample Collection: The dialysate is collected at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: After a stable baseline of dopamine levels is established, benztropine is administered systemically (e.g., i.v. or i.p.) or locally through the probe (reverse dialysis).[4]

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).[4][17]

-

Data Analysis: The dopamine concentrations are typically expressed as a percentage of the average baseline concentration and plotted over time to visualize the effect of the drug.

Visualizations: Pathways and Processes

Diagram 1: Benztropine's Mechanism of Action at the Synapse

Caption: Benztropine blocks DAT on the presynaptic neuron, increasing synaptic dopamine.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Benzatropine - Wikipedia [en.wikipedia.org]

- 3. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The binding sites for benztropines and dopamine in the dopamine transporter overlap. - COPSAC [copsac.com]

- 10. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Recognition of benztropine by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

An In-depth Technical Guide to the Histamine H1 Receptor Activity of Benztropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benztropine, a well-established anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, also exhibits significant activity at the histamine H1 receptor. This technical guide provides a comprehensive overview of the histamine H1 receptor pharmacology of Benztropine, consolidating quantitative binding data, detailed experimental methodologies for its characterization, and an exploration of the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the off-target effects of Benztropine or exploring its potential polypharmacology.

Introduction

Benztropine is a centrally acting drug that primarily functions as a muscarinic acetylcholine receptor antagonist.[1][2] However, its structural similarity to potent antihistamines and early clinical observations of sedative effects suggested activity at other receptors.[3] Subsequent pharmacological studies have confirmed that Benztropine and its analogues possess notable affinity for the histamine H1 receptor, contributing to its overall pharmacological profile.[4][5] Understanding the specifics of this interaction is crucial for a complete comprehension of its therapeutic actions and potential side effects, such as drowsiness and cognitive impairment.[1] This guide delves into the quantitative aspects of Benztropine's H1 receptor activity, the experimental methods used to determine these parameters, and the downstream cellular consequences of H1 receptor modulation.

Quantitative Data: Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

A study characterizing a series of Benztropine (BZT) analogues reported a wide range of binding affinities for the histamine H1 receptor.[4][5] While a specific Ki for the parent Benztropine molecule was not the primary focus of that particular study, another investigation into N-substituted Benztropine analogs provided valuable quantitative data.

| Compound | Receptor | Parameter | Value (nM) | Species | Reference |

| Benztropine Analogue (unspecified) | Histamine H1 | Ki | 2540 ± 99.8 | Rat (brain) | [4] |

| N-Substituted Benztropine Analogs | Histamine H1 | Ki | 11- to 43-fold lower affinity than for Dopamine Transporter (DAT) | Not Specified | [6] |

Note: The Ki value of 2540 nM indicates a moderate affinity of a Benztropine analogue for the H1 receptor. The data on N-substituted analogues further confirms that modifications to the Benztropine scaffold can significantly alter its H1 receptor affinity.

Experimental Protocols

The characterization of Benztropine's activity at the histamine H1 receptor involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the cellular response to receptor binding (e.g., IC50 or EC50).

Radioligand Binding Assay (Determination of Ki)

This method directly measures the affinity of a test compound (Benztropine) for the H1 receptor by assessing its ability to displace a radiolabeled ligand that is known to bind with high affinity and specificity. A commonly used radioligand for the H1 receptor is [³H]mepyramine (also known as pyrilamine).

Objective: To determine the inhibition constant (Ki) of Benztropine for the histamine H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from tissue known to have high H1 receptor density (e.g., brain cortex).

-

Radioligand: [³H]mepyramine.

-

Test Compound: Benztropine.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [³H]mepyramine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]mepyramine, and a saturating concentration of the non-specific binding control.

-

Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of Benztropine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Benztropine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Benztropine that inhibits 50% of the specific [³H]mepyramine binding).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

References

- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of Benztropine: A Technical Guide to Their Synthesis, Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine (BZT), a tropane-based molecule, is a well-established anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Beyond its effects on muscarinic receptors, benztropine and its structural analogues exhibit significant affinity for the dopamine transporter (DAT), the histamine H1 receptor, and to a lesser extent, the serotonin (SERT) and norepinephrine (NET) transporters. This multifaceted pharmacology has spurred extensive research into developing novel benztropine analogues with tailored receptor affinity and selectivity profiles. These efforts are primarily aimed at creating compounds with therapeutic potential for central nervous system (CNS) disorders, including substance use disorders, while minimizing off-target effects.

This in-depth technical guide provides a comprehensive overview of the structural analogues of benztropine, focusing on their synthesis, biological activity, and structure-activity relationships (SAR). It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Structure-Activity Relationships of Benztropine Analogues

The pharmacological profile of benztropine analogues can be systematically modified by altering specific structural moieties. The key areas for modification include the N-8 position of the tropane ring, the diphenylmethoxy group at the C-3 position, and other positions on the tropane scaffold.

N-8 Position Modifications

Substitutions at the nitrogen atom of the tropane ring have a profound impact on the affinity and selectivity of benztropine analogues. Replacing the N-methyl group with bulkier substituents generally leads to a significant reduction in affinity for the muscarinic M1 receptor, thereby diminishing anticholinergic side effects.[1][2] This strategy has been pivotal in dissociating the DAT inhibitory activity from the potent anticholinergic effects of the parent compound. For instance, N-substituted analogues of 4',4''-diF-BZT with groups like allyl or butyl retain high affinity for the DAT while exhibiting substantially lower M1 receptor affinity.[2]

Diphenylmethoxy Group Modifications

Modifications to the diphenylmethoxy moiety, particularly substitutions on the phenyl rings, have been extensively explored to modulate activity at monoamine transporters.

-

Halogen Substitution: The introduction of small halogen atoms, such as chlorine or fluorine, at the para (4') and/or meta (3') positions of one or both phenyl rings generally maintains or enhances affinity for the DAT.[1] Specifically, a para-chloro substituent has been shown to increase the potency for dopamine uptake inhibition while decreasing inhibition of serotonin and norepinephrine reuptake.

-

Steric Hindrance: Increasing the steric bulk of the substituents on the phenyl rings or substituting at the ortho (2') position tends to decrease DAT affinity.[1]

-

Single vs. Dual Substitution: For histamine H1 receptor affinity, substitution on only one of the aromatic rings is generally preferred.[1][3]

Other Tropane Ring Modifications

Alterations at other positions of the tropane ring, such as the C-2 and C-6 positions, also influence receptor binding. Substituents at the 2-position are generally preferred for DAT binding.[1][3] Conversely, modifications at the 6-position of benztropine have been shown to potentially reduce DAT binding affinity while maintaining significant dopamine uptake inhibitory activity.

Quantitative Data on Benztropine Analogues

The following tables summarize the binding affinities (Ki, in nM) of representative benztropine analogues for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic M1 receptor, and histamine H1 receptor.

Table 1: Binding Affinities of N-Substituted Benztropine Analogues

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | M1 Ki (nM) | H1 Ki (nM) |

| Benztropine | -CH₃ | 127 | 2600 | 4400 | 1.1 | 16 |

| AHN 1-055 | -CH₃ (with 4',4''-diF) | 11.8 | 376 | 457 | 11.6 | 134 |

| AHN 2-005 | -CH₂CH=CH₂ | 14.5 | 1040 | 1180 | 88.7 | 168 |

| JHW 007 | -(CH₂)₃CH₃ | 29.9 | 3260 | 4810 | 479 | 344 |

| GA 1-69 | -CH₂CH₂-indole | 29.2 | 490 | 1420 | >10,000 | 330 |

| GA 2-50 | -(R)-CH₂CH(CH₃)CH₂NH₂ | 13.9 | 4600 | 7350 | 4200 | 600 |

| GA 2-99 | -CH₂CH₂NH₂ | 5.59 | 1500 | 2910 | 1710 | 240 |

| JHW 013 | -CH₂-cyclopropyl | 11.3 | 2500 | 4600 | 1300 | 130 |

Data compiled from various sources, including Li et al., 2011.

Table 2: Binding Affinities of Phenyl-Ring Substituted Benztropine Analogues

| Compound | Substitution | DAT Ki (nM) | H1 Ki (nM) |

| Benztropine | Unsubstituted | 127 | 16 |

| 4'-Cl-BZT | 4'-Chloro | 20 | 28 |

| 3'-Cl-BZT | 3'-Chloro | 32.5 | 118 |

| 4',4''-diCl-BZT | 4',4''-Dichloro | 21.6 | 100 |

| 3',4''-diCl-BZT | 3',4''-Dichloro | 21.6 | 126 |

| 4'-F-BZT | 4'-Fluoro | 28.5 | 34 |

| 3'-F-BZT | 3'-Fluoro | 108 | 202 |

| 4',4''-diF-BZT | 4',4''-Difluoro | 11.8 | 134 |

Data compiled from various sources, including Kulkarni et al., 2006.

Experimental Protocols

Radioligand Binding Assays

-

Tissue Preparation: Frozen rodent striatal tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

-

Assay Conditions: The assay is typically conducted in a final volume of 0.5 mL containing the membrane preparation, [³H]WIN 35,428 (a cocaine analog that labels the DAT) at a concentration near its Kd (e.g., 1-3 nM), and varying concentrations of the benztropine analogue or a displacer for non-specific binding.

-

Incubation: The mixture is incubated at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. Ki values are determined from competition curves using the Cheng-Prusoff equation.

-

Tissue Preparation: Frozen rat brain tissue (excluding the cerebellum) is homogenized in a buffer such as 10 mM Tris-HCl with 320 mM sucrose, pH 7.4.[4] The homogenate undergoes differential centrifugation to isolate the membrane fraction, which is then resuspended in the assay buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[4]

-

Assay Conditions: The assay is performed in a final volume of 0.5 mL containing the membrane preparation, [³H]pirenzepine (e.g., 3 nM), and the test compounds.[4]

-

Incubation: The reaction tubes are incubated, for instance, at 25°C for 60 minutes.

-

Separation and Quantification: Similar to the DAT assay, the reaction is terminated by rapid filtration, followed by washing and scintillation counting.

-

Data Analysis: Non-specific binding is determined using a high concentration of a muscarinic antagonist like atropine (e.g., 1 µM). Ki values are calculated from the competition data.

-

Tissue Preparation: Whole rat brain or specific regions like the cerebral cortex are homogenized in a suitable buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4). The membrane fraction is prepared by centrifugation.

-

Assay Conditions: The binding assay is conducted with [³H]pyrilamine (mepyramine) as the radioligand at a concentration around its Kd value.

-

Incubation: The incubation is typically carried out at 25°C for a period of time to allow for equilibrium to be reached (e.g., 4 hours).

-

Separation and Quantification: The separation of bound and free radioligand is achieved through rapid filtration, and the radioactivity is quantified.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known H1 antagonist, such as mianserin (e.g., 10 µM). Ki values are derived from the resulting competition curves.

Locomotor Activity Assay in Mice

-

Apparatus: An open-field arena equipped with automated photobeam detectors to measure horizontal and vertical activity.

-

Procedure:

-

Mice are habituated to the testing room before the experiment.

-

Animals are administered the benztropine analogue or vehicle control via a specific route (e.g., intraperitoneal injection).

-

Immediately after injection, each mouse is placed in the center of the open-field arena.

-

Locomotor activity is recorded for a defined period (e.g., 60 minutes to several hours), often in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

-

-

Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are quantified and compared between treatment groups.

Visualizations

Signaling Pathways

References

- 1. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

Benztropine in Neurodegenerative Disease: An Early-Stage Research Compendium

Abstract: Benztropine, a drug with a long history of use in Parkinson's disease, is being re-examined for its potential therapeutic effects across a range of neurodegenerative disorders. Its dual mechanism as a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor forms the basis of its established efficacy in movement disorders. However, recent preclinical research has illuminated a novel and compelling role for benztropine in promoting oligodendrocyte differentiation and remyelination, suggesting a regenerative therapeutic strategy for demyelinating diseases such as multiple sclerosis. This technical guide synthesizes the core findings from early-stage research, presenting quantitative data on receptor affinity and cellular effects, detailing key experimental methodologies, and visualizing the underlying molecular pathways. This document is intended for researchers, drug development professionals, and scientists engaged in the field of neurodegenerative therapeutics.

Core Pharmacological Profile

Benztropine is a centrally acting compound with a well-characterized multi-target profile. Its primary mechanisms of action are antagonism of muscarinic acetylcholine receptors (M1 and M3 subtypes) and inhibition of the presynaptic dopamine transporter (DAT)[1]. It also possesses antihistaminic properties[1]. This profile underpins its use in Parkinson's disease, where it helps to correct the imbalance between the cholinergic and dopaminergic systems[1].

Quantitative Receptor and Transporter Binding Affinity

The efficacy of benztropine is rooted in its high affinity for its molecular targets. The following table summarizes key binding and inhibition constants derived from in vitro assays.

| Target | Ligand/Inhibitor | Species | Assay Type | Value | Citation |

| Dopamine Transporter (DAT) | Benztropine | - | IC50 | 118 nM | [2] |

| Dopamine Transporter (DAT) | Benztropine | Rat | Ki | 11-20 nM | [3] |

| Muscarinic Receptor M1 | Benztropine | Human | Ki | 0.231 nM | [4] |

| Muscarinic Receptor M1 | Benztropine | Rat | Ki | 0.25 nM | [4] |

| Muscarinic Receptor M3 | Benztropine | Rat | Ki | 1.1 nM | [4] |

Application in Multiple Sclerosis (MS): A Remyelination Strategy

The most significant recent advances in benztropine research have been in the context of multiple sclerosis. Preclinical studies suggest that benztropine promotes the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for generating mature, myelin-producing oligodendrocytes[5][6]. This presents a paradigm shift from purely immunomodulatory therapies to a regenerative approach aimed at repairing myelin damage.

Signaling Pathway for OPC Differentiation

Benztropine's pro-myelinating effect is mediated by its antagonism of M1 and M3 muscarinic receptors expressed on OPCs[6][7]. Endogenous acetylcholine, acting on these receptors, is thought to maintain OPCs in an immature, progenitor state. By blocking this signal, benztropine permits the cells to proceed through their differentiation program to become mature oligodendrocytes capable of remyelination[6][7].

Key Preclinical Evidence and Quantitative Outcomes

Studies utilizing rodent models of MS have provided strong evidence for benztropine's in vivo efficacy. The two primary models used are the Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics the inflammatory demyelination of MS, and the cuprizone model, which induces demyelination through toxicity to oligodendrocytes.

| Model / Assay | Treatment | Key Finding | Quantitative Result | Citation(s) |

| EAE Mouse Model | Prophylactic Benztropine | Increased mature oligodendrocytes | Doubled the number of mature oligodendrocytes in the spinal cord. | [7] |

| EAE Mouse Model | Benztropine | Reduced clinical severity | Virtually eliminated disease relapses. | [5] |

| Cuprizone Model | Benztropine | Enhanced remyelination | Increased mature oligodendrocytes from ~500 to ~1,100 per field. | [8] |

| Rodent Neuron Co-culture | Benztropine | Increased myelination | More than doubled the proportion of myelinated axons. | [7] |

Experimental Protocols

-

Cell Isolation: OPCs are isolated from the brains of P6-P7 neonatal rat pups using an immunopanning method[9]. This involves creating a single-cell suspension from brain tissue and sequentially depleting mature glial cells to enrich for OPCs[9].

-

Culture: Purified OPCs are plated on poly-D-lysine-coated surfaces in a defined medium containing growth factors to maintain their progenitor state[10].

-

Treatment: The culture medium is switched to a differentiation-promoting medium, and cells are treated with benztropine or a vehicle control.

-

Analysis: After a set period (e.g., 72 hours), cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP). The percentage of MBP-positive cells is then quantified using automated microscopy to determine the effect of the compound on differentiation[6].

-

Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin-derived peptides, such as MOG35-55, emulsified in Complete Freund's Adjuvant[11][12]. Pertussis toxin is often administered to facilitate the entry of pathogenic T cells into the central nervous system[11].

-

Treatment: Benztropine (e.g., at a dose of 10 mg/kg) or vehicle is administered to the mice, either prophylactically (before symptom onset) or therapeutically (after symptom onset)[8].

-

Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).

-

Histological Analysis: At the end of the experiment, spinal cord and brain tissues are harvested. Sections are analyzed by immunohistochemistry for markers of demyelination, inflammation, and the presence of mature (CC1+) and precursor (NG2+) oligodendrocytes to quantify the extent of remyelination[13].

Application in Parkinson's Disease (PD)

Benztropine is an FDA-approved adjunctive therapy for all forms of parkinsonism[14]. Its therapeutic effect stems from its ability to counteract the dopamine deficiency in the basal ganglia by both inhibiting dopamine reuptake and blocking the now relatively overactive cholinergic system[1].

Synaptic Mechanism of Action

In the striatum of a Parkinson's patient, the depletion of dopamine leads to a functional overactivity of acetylcholine. Benztropine acts at the synapse to restore balance through two primary actions: it blocks the dopamine transporter (DAT), thereby increasing the synaptic concentration of dopamine, and it antagonizes the M1 muscarinic acetylcholine receptor on the postsynaptic neuron, reducing the excessive cholinergic signaling.

Research on Protein Aggregation

While benztropine's primary role in PD is symptomatic relief through neurotransmitter modulation, research into its effects on core pathologies like α-synuclein aggregation is not well-established. The field is actively exploring compounds that can inhibit the aggregation of α-synuclein into the Lewy bodies characteristic of Parkinson's disease, but specific data on benztropine's direct anti-aggregation effects are currently lacking[15][16][17][18].

Research in Other Neurodegenerative Diseases

Alzheimer's Disease (AD)

There is currently no compelling preclinical evidence to suggest benztropine has a therapeutic benefit for the core pathologies of Alzheimer's disease, such as amyloid-beta plaques or neurofibrillary tangles. In fact, due to its potent anticholinergic properties, long-term use of benztropine is associated with an increased risk of dementia and cognitive impairment, particularly in the elderly. This makes it an unlikely candidate for AD treatment.

Huntington's Disease (HD)

Research into benztropine for Huntington's disease is very limited. One early study noted that benztropine produced mild reductions in chorea, but this was accompanied by increased incoordination and sedation. The effects were thought to be non-specific and related to its sedative properties rather than a direct modulation of HD pathology.

Potential Role in Autophagy

Autophagy is a critical cellular process for clearing damaged organelles and aggregated proteins, and its dysfunction is implicated in many neurodegenerative diseases[19][20]. While some neuropsychiatric drugs have been shown to induce autophagy, a direct, mechanistic link between benztropine and the induction of autophagy in neurons has not been established in the current literature. The induction of autophagy is a potential therapeutic strategy for diseases involving protein aggregates, but benztropine's role in this process remains an open area for future investigation.

General Autophagy Initiation Pathway

The canonical pathway for autophagy induction involves the activation of the ULK1 complex, which is negatively regulated by mTOR. Under stress conditions (e.g., nutrient deprivation), mTOR is inhibited, allowing the ULK1 complex to activate and initiate the formation of the autophagosome.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BindingDB BDBM86698 BENZTROPINE::CAS_132-17-2::CHEMBL116590::NSC_2344 [bdb99.ucsd.edu]

- 5. Parkinson's drug could prove to be new treatment for multiple sclerosis | Medical research | The Guardian [theguardian.com]

- 6. A regenerative approach to the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Old Drug May Wield New Power | Multiple Sclerosis Discovery Forum [msdiscovery.org]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for the acquisition and maturation of oligodendrocytes from neonatal rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Pharmacological inhibition of α-synuclein aggregation within liquid condensates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Autophagy in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The p75 Neurotrophin Receptor Can Induce Autophagy and Death of Cerebellar Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Uses of Benztropine Beyond Parkinson's Disease: A Technical Guide for Researchers

Abstract

Benztropine, a tropane-based dopamine inhibitor and anticholinergic agent, has long been a cornerstone in the management of Parkinson's disease. However, its unique pharmacological profile, characterized by the dual antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter, has prompted significant investigation into its therapeutic potential for a range of other neurological and psychiatric disorders. This technical guide provides an in-depth review of the core investigational uses of benztropine beyond Parkinson's disease, with a focus on dystonia, schizophrenia, and cocaine addiction. We present a comprehensive summary of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key cited experiments, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While the therapeutic efficacy of benztropine in these alternative indications is still under active investigation, this guide aims to synthesize the current body of evidence and highlight promising avenues for future research.

Introduction: The Multifaceted Pharmacology of Benztropine

Benztropine's therapeutic effects are primarily attributed to its ability to restore the balance between dopamine and acetylcholine neurotransmission in the brain.[1][2] It acts as a potent antagonist of the muscarinic acetylcholine M1 receptor, thereby reducing cholinergic hyperactivity.[3][4] Concurrently, it inhibits the presynaptic dopamine transporter (DAT), leading to an increase in synaptic dopamine levels.[1][3] This dual mechanism of action forms the basis for its exploration in various central nervous system (CNS) disorders characterized by dysregulation of these neurotransmitter systems.

Investigational Use in Dystonia

Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. The rationale for using benztropine in dystonia stems from its ability to counteract the cholinergic overactivity observed in the basal ganglia of dystonic patients.

Preclinical and Clinical Evidence

Benztropine has been evaluated for the treatment of various forms of dystonia, particularly drug-induced dystonia.

| Study Type | Population | Intervention | Key Findings | Reference |

| Clinical Trial | 40 patients with acute psychosis receiving high-potency antipsychotics | Prophylactic benztropine | Eleven-fold increase in acute dystonia in the group not receiving prophylactic benztropine. | [5] |

| Case Series | 13 adults with torticollis | 2 mg intravenous benztropine | Alleviation of symptoms in 6 patients, worsening in 1 patient. | [6] |

| Review | Pediatric and adult patients with various forms of dystonia | Central anticholinergic drugs (including benztropine) | Significant benefit in 61% of 23 children and 38% of 52 adults. | [6] |

Experimental Protocols

Animal Model of Antipsychotic-Induced Dystonia:

-

Model: Rats or primates are chronically treated with a typical antipsychotic agent, such as haloperidol, to induce vacuous chewing movements (VCMs) and other dystonic-like behaviors, which serve as an animal model of tardive dyskinesia and other drug-induced movement disorders.[7]

-

Benztropine Administration: Following the establishment of stable dystonic-like behaviors, benztropine is administered at various doses (e.g., 1-10 mg/kg, intraperitoneally) to assess its ability to reduce the frequency and severity of these movements.

-

Behavioral Assessment: Dystonic movements are quantified by trained observers, often using a standardized rating scale, at baseline and at multiple time points after benztropine administration.

-

Neurochemical Analysis: Post-mortem brain tissue analysis (e.g., in the striatum) can be performed to measure levels of dopamine, acetylcholine, and their metabolites to correlate behavioral changes with neurochemical alterations.

Signaling Pathway

Caption: Benztropine's dual action in schizophrenia.

Investigational Use in Cocaine Addiction

Benztropine's ability to inhibit the dopamine transporter, the primary target of cocaine, has led to its investigation as a potential pharmacotherapy for cocaine use disorder. The hypothesis is that by occupying the DAT, benztropine could reduce the reinforcing effects of cocaine.

Preclinical and Clinical Evidence

Preclinical studies have shown that benztropine and its analogs can reduce cocaine self-administration in animal models. Clinical evidence, however, is more limited.

| Study Type | Population | Intervention | Key Findings | Reference |

| Preclinical Study | Rats | Benztropine analogs (AHN 1-055, AHN 2-005, JHW 007) | Dose-dependent decrease in cocaine self-administration without affecting food-maintained responding. | [3] |

| Preclinical Study | Mice and Rats | Benztropine, Atropine, GBR 12935 | Benztropine did not fully reproduce the discriminative stimulus effects of cocaine and did not enhance its locomotor stimulant effects. | [1] |

| Clinical Trial (NCT00000333) | Cocaine-dependent individuals | Benztropine, Atropine, Placebo | Study completed, but results are not publicly available. | [8] |

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity:

-

Objective: To determine the binding affinity (Ki) of benztropine and its analogs for the dopamine transporter.

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

A radiolabeled ligand that binds to the DAT with high affinity (e.g., [³H]WIN 35,428). [9] * Benztropine or its analogs at various concentrations.

-

Assay buffer and filtration apparatus.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (benztropine).

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor. [9]

-

Signaling Pathway

dot

Caption: Benztropine's mechanism in cocaine addiction.

Potential Investigational Use in Traumatic Brain Injury (TBI)

Currently, there is a lack of direct preclinical or clinical evidence supporting the use of benztropine for the treatment of traumatic brain injury. However, based on its known pharmacological properties, a theoretical rationale for its investigation can be proposed.

Theoretical Rationale

The pathophysiology of TBI involves a complex cascade of events, including excitotoxicity, neuroinflammation, and oxidative stress, which contribute to secondary neuronal injury. Benztropine's neuroprotective potential in TBI could be hypothesized through several mechanisms:

-

Anticholinergic Effects: Excessive acetylcholine release is implicated in the excitotoxic cascade following TBI. By blocking muscarinic receptors, benztropine could potentially mitigate this excitotoxicity.

-

Dopaminergic Effects: Dopaminergic pathways are also disrupted after TBI, and modulating dopamine levels could influence cognitive and motor recovery.

-

Neuroprotective Properties: Some studies suggest that benztropine may have neuroprotective effects independent of its receptor targets, potentially through modulation of oxidative stress.

Future Experimental Directions

Preclinical Animal Model of TBI:

-

Model: A controlled cortical impact (CCI) or fluid percussion injury (FPI) model in rodents could be used to induce a standardized TBI. [10]* Benztropine Administration: Benztropine could be administered at various doses and time points post-injury to assess its therapeutic window.

-

Outcome Measures:

-

Histopathology: Evaluation of lesion volume and neuronal cell death in brain regions such as the hippocampus and cortex.

-

Neurobehavioral Testing: Assessment of cognitive function using tasks like the Morris water maze for spatial learning and memory, and motor function using rotarod or beam-walking tests. [5][11][10][12] * Biochemical Markers: Measurement of markers of oxidative stress, inflammation, and apoptosis in brain tissue.

-

Conclusion and Future Perspectives

Benztropine's dual mechanism of action as a muscarinic antagonist and a dopamine reuptake inhibitor presents a compelling basis for its investigation in a variety of CNS disorders beyond Parkinson's disease. While promising preclinical and some clinical data exist for its use in dystonia and as an adjunctive treatment in schizophrenia, further well-controlled, large-scale clinical trials are necessary to definitively establish its efficacy and safety in these populations. The potential cognitive side effects associated with its anticholinergic properties remain a significant consideration, particularly in patient populations with pre-existing cognitive deficits.

The exploration of benztropine for cocaine addiction is in its early stages, and the lack of publicly available clinical trial data is a major limitation. Future research should focus on elucidating the results of completed trials and exploring the therapeutic potential of benztropine analogs with improved pharmacokinetic and pharmacodynamic profiles.

The application of benztropine in traumatic brain injury is currently speculative but warrants preclinical investigation based on its theoretical neuroprotective mechanisms. Rigorous animal studies are needed to validate this hypothesis before any consideration for clinical development.

References

- 1. Effects of benztropine on behavioral and toxic effects of cocaine: comparison with atropine and the selective dopamine uptake inhibitor 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-propyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal models of neuroleptic-induced acute dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of the Morris water maze in translational traumatic brain injury research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Burke‐Fahn‐Marsden Dystonia Rating Scale is Age‐Dependent in Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze deficits in rats following traumatic brain injury: lateral controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. binasss.sa.cr [binasss.sa.cr]

Benztropine's In Vitro Profile: A Deep Dive into its Cellular and Molecular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine, a synthetic compound structurally related to atropine and diphenhydramine, is a well-established therapeutic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its clinical efficacy stems from a multifaceted pharmacological profile, principally characterized by its potent anticholinergic and dopamine reuptake inhibitory activities.[2][3][4] Beyond its well-documented effects on the central nervous system, emerging in vitro research has unveiled a broader spectrum of cellular and molecular activities, highlighting its potential in other therapeutic areas, including oncology and demyelinating diseases. This technical guide provides a comprehensive overview of the in vitro cellular and molecular effects of Benztropine, presenting quantitative data, detailed experimental methodologies, and visual representations of its engagement with key signaling pathways.

Core Mechanisms of Action: Receptor Binding and Transporter Inhibition

Benztropine's primary pharmacological effects are mediated through its interaction with muscarinic acetylcholine receptors, the dopamine transporter (DAT), and histamine H1 receptors. In vitro binding assays have been instrumental in quantifying the affinity of Benztropine for these targets.

Quantitative Data: Receptor and Transporter Affinity

The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of Benztropine for its primary molecular targets as determined in various in vitro systems.

Table 1: Benztropine Binding Affinities (Ki) for Neurotransmitter Receptors and Transporters

| Target | In Vitro System | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | Rat Striatal Membranes | 8.5 - 6370 | [5] |

| Dopamine Transporter (DAT) | CHO cells expressing human DAT | 11 - 20 | [6] |

| Histamine H1 Receptor | Not Specified | 16 - 37,600 | [5] |

| Muscarinic M1 Receptor | Not Specified | ~2 | [6] |

Table 2: Benztropine Functional Inhibition (IC50)

| Activity | In Vitro System | IC50 (µM) | Reference |

| Dopamine Uptake Inhibition | Rat brain synaptosomes | Varies (nM range) | [6] |

| Growth Inhibition | MDA-MB-231 breast cancer cells | ~5 | [7] |

Key In Vitro Experimental Protocols

The following sections detail the methodologies for key experiments frequently cited in the study of Benztropine's in vitro effects.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.[8][9][10][11]

Objective: To determine the equilibrium dissociation constant (Ki) of Benztropine for a target receptor (e.g., muscarinic or dopamine receptors).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the target receptor (e.g., [3H]QNB for muscarinic receptors, [3H]CFT for dopamine transporters).[12]

-

Benztropine solutions of varying concentrations.

-

Assay buffer (e.g., sucrose-phosphate buffer).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Benztropine.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Benztropine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[13]

Objective: To determine the potency of Benztropine in inhibiting dopamine uptake.

Materials:

-

Cells expressing the dopamine transporter (e.g., CHO or HEK293 cells).

-

[3H]Dopamine.

-

Benztropine solutions of varying concentrations.

-

Uptake buffer.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Benztropine.

-

Initiation of Uptake: Add [3H]Dopamine to initiate the uptake process and incubate for a short period.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells to release the intracellular [3H]Dopamine.

-

Quantification: Measure the amount of [3H]Dopamine in the cell lysate using a scintillation counter.

-

Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of Benztropine to determine the IC50 value.

Cell Viability Assay (MTT/MTS)

These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.[14][15][16][17]

Objective: To determine the cytotoxic or cytostatic effects of Benztropine on a given cell line.

Materials:

-

Target cell line (e.g., cancer cells).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (for MTT assay).

-

96-well plates.

-

Multi-well spectrophotometer.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of Benztropine and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.

-

MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the Benztropine concentration to determine the IC50 value.

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.[18][19][20][21][22]

Objective: To analyze the effect of Benztropine on the expression or phosphorylation status of key signaling proteins (e.g., STAT3, NF-κB, LC3).[2][5][23][24][25][26]

Materials:

-

Cells treated with Benztropine.

-

Lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the target proteins.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-